

# Theoretical Studies on N5,N5-dimethylthiazole-2,5-diamine: A Methodological Overview

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## Compound of Interest

Compound Name: *N5,N5-dimethylthiazole-2,5-diamine*

Cat. No.: *B1500786*

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Notice: Extensive searches of scientific literature and chemical databases did not yield any specific theoretical or experimental studies directly focused on **N5,N5-dimethylthiazole-2,5-diamine**. The information presented herein is therefore based on common methodologies applied to closely related aminothiazole derivatives and serves as a guide for potential future research on this specific compound.

This technical guide provides a framework for conducting theoretical and computational analyses of **N5,N5-dimethylthiazole-2,5-diamine**. The methodologies and workflows are collated from various research papers that have successfully applied quantum chemical calculations to other substituted thiazole derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the in-silico characterization of novel heterocyclic compounds.

## Introduction to Theoretical Studies of Thiazole Derivatives

Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Theoretical studies and computational modeling are crucial tools in understanding the structure-activity relationships (SAR) of these molecules. By calculating various molecular and electronic properties, researchers can predict their reactivity, stability, and potential biological activity without the immediate need for synthesis and in-vitro testing.[3]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the geometric and electronic properties of such molecules.<sup>[4][5]</sup> These studies can provide valuable insights into parameters like molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are essential for predicting the chemical behavior and potential for intermolecular interactions.

## Generalized Experimental Protocols for Theoretical Analysis

While no specific protocols for **N5,N5-dimethylthiazole-2,5-diamine** exist, the following represents a standard computational methodology synthesized from studies on analogous aminothiazole compounds.

Table 1: Standard Computational Methodology for Thiazole Derivatives

Parameter	Typical Method/Software	Description
Geometry Optimization	Gaussian 09/16, ORCA, etc.	The initial molecular structure is optimized to find the lowest energy conformation. This is a crucial first step before calculating other properties.
Level of Theory	Density Functional Theory (DFT)	DFT methods, such as B3LYP or HSEH1PBE, are widely used for their balance of accuracy and computational cost in studying organic molecules. <a href="#">[4]</a> <a href="#">[5]</a>
Basis Set	6-31G(d), 6-311++G(d,p), etc.	A basis set is a set of functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Pople-style basis sets are common.
Solvation Modeling	Polarizable Continuum Model (PCM)	To simulate the effect of a solvent (e.g., water, ethanol), the PCM method can be applied during geometry optimization and property calculations. <a href="#">[6]</a>
Vibrational Analysis	Frequency Calculation	Performed after geometry optimization to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict infrared (IR) spectra.
Electronic Properties	HOMO-LUMO Analysis	Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) energies to determine the molecule's electronic transport properties and reactivity.

Charge Distribution

Natural Bond Orbital (NBO)  
Analysis

NBO analysis is used to study the distribution of electron density, intramolecular charge transfer, and the nature of chemical bonds.

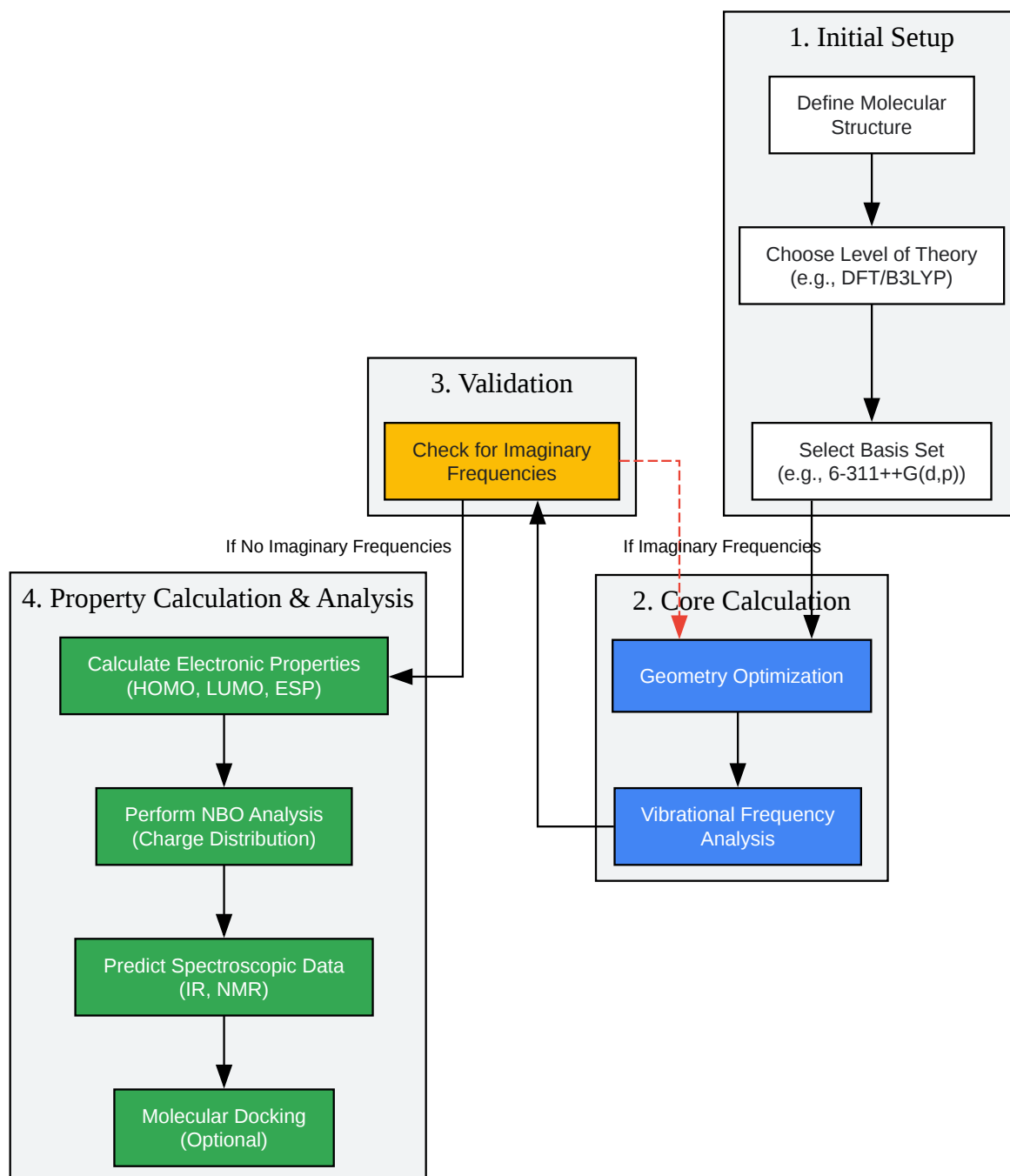
## Predicted Data and Molecular Properties

As no literature is available for the target compound, no quantitative data can be presented. Theoretical studies on related aminothiazoles typically report on the following parameters, which would be essential to calculate for **N5,N5-dimethylthiazole-2,5-diamine**:

- Optimized Geometric Parameters: Bond lengths (Å), bond angles (°), and dihedral angles (°).
- Quantum Chemical Descriptors:
  - HOMO Energy (eV)
  - LUMO Energy (eV)
- Thermodynamic Properties:
  - Total Energy (Hartree)
  - Zero-point vibrational energy (kcal/mol)
  - Enthalpy and Gibbs Free Energy (kcal/mol)
- Atomic Charges: Mulliken or NBO charges on each atom.

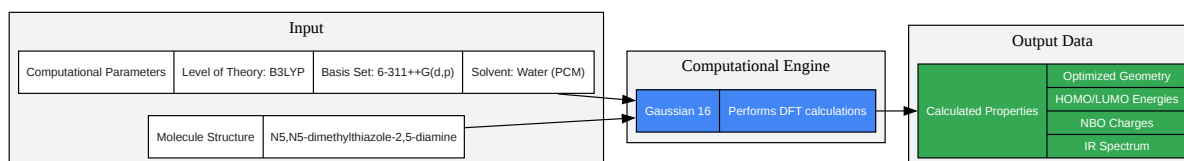
## Visualizations of Computational Workflow

The following diagrams illustrate a typical workflow for the theoretical analysis of a novel small molecule like **N5,N5-dimethylthiazole-2,5-diamine**.



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Caption: A generalized workflow for quantum chemical calculations.



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Caption: Logical relationship of a typical DFT calculation.

## Conclusion

While there is a clear absence of specific theoretical research on **N5,N5-dimethylthiazole-2,5-diamine**, the field of computational chemistry offers robust and well-established protocols for its future investigation. The methods outlined in this guide, derived from studies on analogous aminothiazole structures, provide a solid foundation for researchers to perform in-silico analysis. Such studies would be invaluable for elucidating the molecule's electronic structure, predicting its reactivity, and guiding the synthesis and development of new potential therapeutic agents. The execution of these theoretical calculations would be the first step in characterizing this novel compound and exploring its potential applications.

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